molecular formula C7H6BrNOS B13606973 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

Cat. No.: B13606973
M. Wt: 232.10 g/mol
InChI Key: BCVSPEAGNHRGDF-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is an organic compound that features a brominated thiophene ring attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Cu-catalyzed Ullmann coupling reaction, which is used to introduce the bromine atom at the 5-position of the thiophene ring . The subsequent steps involve the formation of the hydroxypropanenitrile moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of environmentally friendly catalysts and solvents is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is unique due to the presence of both the brominated thiophene ring and the hydroxypropanenitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C7H6BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2

InChI Key

BCVSPEAGNHRGDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC#N)O

Origin of Product

United States

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